1-Phenylcyclobutanamine hydrochloride
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Overview
Description
1-Phenylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of cyclobutanamine, where a phenyl group is attached to the cyclobutane ring.
Scientific Research Applications
1-Phenylcyclobutanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclobutanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanol, which is then converted to 1-phenylcyclobutanamine through reductive amination. The final step involves the reaction of 1-phenylcyclobutanamine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclobutanamine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylcyclobutanone or phenylcyclobutanecarboxylic acid.
Reduction: Formation of cyclobutanamine derivatives.
Substitution: Formation of brominated or nitrated phenylcyclobutanamine derivatives.
Mechanism of Action
The mechanism of action of 1-phenylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Cyclobutanamine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylcyclobutane: Lacks the amine group, leading to different applications and reactivity.
Phenylcyclobutanone: Contains a ketone group instead of an amine, resulting in different chemical behavior.
Uniqueness: 1-Phenylcyclobutanamine hydrochloride is unique due to the presence of both the phenyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-phenylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYFMNCNFMBGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120218-45-3 |
Source
|
Record name | 1-phenylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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